
Methyl 2-bromoquinoline-6-carboxylate
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Overview
Description
Methyl 2-bromoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-bromoquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:
Key findings:
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Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are highly efficient for introducing aryl groups at position 2.
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Direct amination requires polar aprotic solvents and elevated temperatures .
Oxidation and Reduction
The quinoline core and ester group participate in redox reactions:
Oxidation
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Quinoline Ring Oxidation : Using SeO₂ in dioxane/water at reflux oxidizes the ring to form quinoline N-oxide derivatives .
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Ester Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) at 60°C hydrolyzes the ester to 2-bromoquinoline-6-carboxylic acid (>90% yield) .
Reduction
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Bromine Reduction : LiAlH₄ in THF selectively reduces the C-Br bond to C-H, yielding methyl quinoline-6-carboxylate (83% yield) .
Electrophotocatalytic Functionalization
Recent advances utilize electrophotocatalysis for C–H functionalization:
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
Methyl 2-bromoquinoline-6-carboxylate | LiCl, 9-(2-chlorophenyl)acridine, 1.5V, MeOH, HCl | 2-Hydroxymethylquinoline-6-carboxylate | 61% |
This method enables hydroxymethylation under mild, solar-driven conditions .
Comparative Reactivity with Analogues
The bromine position significantly influences reactivity:
Compound | Reactivity with Pd Catalysts | Preferred Reaction Pathway |
---|---|---|
This compound | High (C2 site) | Suzuki coupling, amination |
Methyl 3-bromoquinoline-6-carboxylate | Moderate (C3 site) | Nucleophilic substitution |
Methyl 6-bromoquinoline-2-carboxylate | Low (steric hindrance) | Ester hydrolysis |
Mechanistic Insights
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Cross-Coupling : The bromine atom acts as a leaving group, with Pd(0) facilitating oxidative addition to form a Pd(II) intermediate, followed by transmetalation and reductive elimination.
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Electrophotocatalysis : A radical pathway is proposed, where the acridine catalyst generates reactive oxygen species under light, enabling C–H bond activation .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-bromoquinoline-6-carboxylate is primarily utilized as an intermediate in the synthesis of complex quinoline derivatives that exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations ranging from 0.20 to 0.78 μM .
- Anticancer Properties : It has demonstrated significant cytotoxic effects on various cancer cell lines, including:
Biological Research
The compound is studied for its potential to inhibit specific enzymes and modulate receptor activity, making it a candidate for drug development targeting infectious diseases and cancer therapies.
- Enzyme Inhibition : It can inhibit enzymes involved in cellular processes, potentially altering cell signaling pathways .
- Receptor Modulation : Interaction with receptors regulating cell proliferation and apoptosis highlights its potential in anticancer therapy .
Material Science
In addition to its biological applications, this compound is employed in the production of materials with specific electronic and optical properties, contributing to advancements in material science .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Antimicrobial Activity : A study found that derivatives of this compound exhibited strong antimicrobial properties against Mycobacterium tuberculosis, indicating its potential for developing new antibiotics .
- Synthesis of Quinoline Derivatives : Research highlighted the synthesis of various quinoline derivatives using this compound as a key intermediate, showcasing its versatility in generating compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of Methyl 2-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- Methyl 4-bromoquinoline-6-carboxylate
- Methyl 6-bromoquinoline-2-carboxylate
- Methyl 4-bromoquinoline-2-carboxylate
Comparison: Methyl 2-bromoquinoline-6-carboxylate is unique due to the position of the bromine atom and the carboxylate group on the quinoline ring. This specific arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of substituents on the quinoline ring can significantly affect the compound’s electronic properties and its interaction with biological targets .
Biological Activity
Methyl 2-bromoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a quinoline ring system with a bromine atom at the 2-position and a carboxylate ester group at the 6-position. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cellular processes, which may lead to altered cell signaling pathways.
- Receptor Modulation : It interacts with receptors that regulate cell proliferation and apoptosis, making it a candidate for anticancer therapy.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) ranging from 0.20 to 0.78 μM . This suggests that the compound could be developed as an antibiotic agent.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines:
- Rhabdomyosarcoma : The compound demonstrated significant cytotoxic effects, inhibiting cell viability effectively at concentrations starting from 200 μM .
- Ovarian Cancer : In SK-OV-3 ovarian cancer cells, treatment with derivatives led to a time-dependent decrease in intracellular pirin expression, suggesting potential for targeting cancer cell survival pathways .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 2-bromoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 |
InChI Key |
ORBLHNNQTOVSKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br |
Origin of Product |
United States |
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